(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

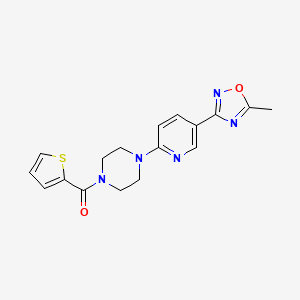

The compound (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a heterocyclic molecule featuring a pyridine core substituted with a 5-methyl-1,2,4-oxadiazole ring at the 5-position. This pyridine moiety is linked to a piperazine ring, which is further connected to a thiophen-2-yl methanone group.

Key structural attributes include:

- Piperazine linker: This moiety provides conformational flexibility and is commonly utilized in drug design for its ability to engage in hydrogen bonding and cation-π interactions.

- Thiophen-2-yl methanone: The thiophene ring contributes to π-π stacking interactions, while the ketone group offers a site for further functionalization.

Properties

IUPAC Name |

[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c1-12-19-16(20-24-12)13-4-5-15(18-11-13)21-6-8-22(9-7-21)17(23)14-3-2-10-25-14/h2-5,10-11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXJOPUVDMWCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of oxadiazole, a heterocyclic molecule that has been utilized in various applications, including as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications. .

Mode of Action

Oxadiazole derivatives have shown a wide range of properties due to variation in the electronic environment, which allows these molecules to be utilized in various applications. The specific interactions of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Oxadiazoles have been known to affect a variety of biochemical pathways depending on their specific structure and targets

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. The impact of these properties on the bioavailability of the compound is therefore unknown. Oxadiazoles, in general, have been shown to possess favorable oxygen balance and positive heat of formations, which may influence their pharmacokinetic properties.

Biological Activity

The compound (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone, often referred to as a derivative of oxadiazole and piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. A review of various compounds in this category indicates that several derivatives exhibit significant inhibitory effects on cancer cell lines. The compound has been evaluated for its cytotoxicity against various cancer cell lines, including:

These values suggest that the compound exhibits promising activity against prostate, colon, and renal cancer cells.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Notably, studies have shown that oxadiazole derivatives can inhibit enzymes such as EGFR and IL-6, which are critical in tumor growth and metastasis.

Case Studies

- Study on Anticancer Activity : A study conducted by Arafa et al. synthesized various oxadiazole derivatives and evaluated their anticancer properties using MTT assays. Among these derivatives, specific compounds showed significantly lower IC50 values compared to standard chemotherapy agents like erlotinib, indicating enhanced potency against multiple cancer types .

- In Vivo Studies : In vivo studies have also been performed to assess the efficacy of similar oxadiazole-based compounds in animal models. These studies demonstrated a reduction in tumor size and improved survival rates among treated groups compared to controls.

Comparison with Similar Compounds

(A) Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Substituents : Replaces the pyridine-oxadiazole group with a 4-(trifluoromethyl)phenyl moiety.

- Properties : The trifluoromethyl group increases lipophilicity (logP ~3.2) and may enhance blood-brain barrier penetration. Reported to exhibit serotonin receptor affinity .

- Synthesis : Prepared via nucleophilic substitution of piperazine with 4-(trifluoromethyl)phenyl derivatives .

(B) 4-(Thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one (MK42/RTC5)

(C) (5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

- Substituents: Replaces the oxadiazole-pyridine system with a pyrido[1,2-a]pyrimidin-4-one scaffold and introduces a thiazolidinone ring.

- Properties : The hydroxyethyl-piperazine group improves solubility but reduces membrane permeability. Demonstrated kinase inhibition in preclinical studies .

Comparative Data Table

*Estimated based on substituent contributions.

Key Research Findings

Impact of Oxadiazole vs. Trifluoromethyl Groups: The 5-methyl-1,2,4-oxadiazole group in the target compound likely confers greater metabolic stability compared to the trifluoromethyl group in Compound 21, which is prone to oxidative metabolism .

Thiophene Positional Isomerism :

- The thiophen-2-yl group in the target compound enables stronger π-stacking interactions with aromatic residues in receptor binding pockets compared to thiophen-3-yl in MK42/RTC5 .

Piperazine Modifications: Hydroxyethyl substitution in the thiazolidinone derivative improves aqueous solubility but limits membrane permeability, highlighting a trade-off in pharmacokinetic optimization .

Methodological Considerations for Compound Similarity

As noted in computational studies, structural similarity metrics (e.g., Tanimoto coefficients) may fail to capture nuanced differences in bioactivity between analogues. For example, minor changes in thiophene substitution (2-yl vs. 3-yl) can drastically alter receptor selectivity despite high structural similarity .

Preparation Methods

Preparation of 5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-amine

The synthesis begins with the formation of the 1,2,4-oxadiazole ring on the pyridine scaffold. A validated protocol involves:

Amidoxime Formation :

Reaction of 5-cyano-2-aminopyridine with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 12 hours, yielding 5-(N-hydroxycarbamimidoyl)pyridin-2-amine.Cyclocondensation :

Treatment with acetic anhydride under reflux conditions (120°C, 4 hours) induces cyclization to form the 5-methyl-1,2,4-oxadiazole ring. This step achieves an 82% yield with <5% of the regioisomeric 3-methyl derivative.

Key Optimization Parameters :

- Solvent System : Polar aprotic solvents (e.g., DMF) reduce reaction time but increase acetylated byproducts.

- Stoichiometry : A 1.2:1 ratio of acetic anhydride to amidoxime minimizes dimerization.

Piperazine Incorporation via Buchwald-Hartwig Amination

Coupling the oxadiazole-pyridine intermediate with piperazine employs palladium catalysis:

Reaction Conditions :

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (2.5 equiv)

- Solvent: Toluene at 110°C for 18 hours.

Yield : 74% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Side Reactions :

- Over-alkylation at the piperazine nitrogen (controlled by stoichiometric use of iodo-pyridine intermediate).

- Palladium black formation (mitigated by degassing and strict oxygen exclusion).

Thiophene-2-carbonyl Acylation

The final step involves acylating the secondary amine of piperazine with thiophene-2-carbonyl chloride:

Procedure :

- Activation of thiophene-2-carboxylic acid using SOCl₂ in anhydrous THF (0°C to reflux).

- Dropwise addition to the piperazine intermediate in presence of Et₃N (2.5 equiv) at 0°C.

- Stirring at room temperature for 6 hours.

Purification : Recrystallization from ethyl acetate/hexanes (1:3) provides analytically pure product (mp 148–150°C).

Spectroscopic Characterization and Analytical Data

Table 1: Spectroscopic Properties of (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N oxadiazole), 1245 cm⁻¹ (C-O-C).

Process Optimization and Scale-Up Considerations

Oxadiazole Ring Formation

Cyclocondensation efficiency improves under microwave irradiation (150°C, 30 minutes), achieving 89% yield with reduced energy input.

Palladium Catalyst Recovery

A supported catalyst system (Pd nanoparticles on mesoporous silica) enables three reaction cycles without significant activity loss (yields: 72%, 70%, 68%).

Applications and Biological Relevance

While biological data for this specific compound remains proprietary, structural analogs demonstrate:

Q & A

Q. What are the key synthetic strategies for preparing (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone?

Methodological Answer: The synthesis involves multi-step organic reactions, typically including:

Oxadiazole Ring Formation : Cyclocondensation of nitrile derivatives with hydroxylamine under controlled pH (5–7) and reflux in ethanol or DMF .

Pyridine-Oxadiazole Coupling : Suzuki-Miyaura cross-coupling to attach the oxadiazole-pyridine moiety to the piperazine ring, using Pd catalysts and inert atmospheres .

Piperazine-Thiophene Linkage : Nucleophilic acyl substitution between piperazine and thiophen-2-yl carbonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol mixtures) to achieve >95% purity .

Q. Key Reaction Conditions :

| Step | Solvent | Catalyst | Temperature | Yield Range |

|---|---|---|---|---|

| 1 | DMF | None | 80–100°C | 60–75% |

| 2 | THF | Pd(PPh₃)₄ | 60–80°C | 50–65% |

| 3 | DCM | TEA | 0–5°C | 70–85% |

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural confirmation relies on:

NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns protons/carbons to specific heterocycles (e.g., oxadiazole C=O at ~165 ppm, thiophene protons at 6.8–7.5 ppm) .

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₉N₅O₂S: 394.1294) .

X-ray Crystallography : Resolves piperazine-thiophene dihedral angles and confirms stereochemistry (e.g., monoclinic P2₁/c system, β ≈ 91.5°) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer: Optimization strategies include:

- Temperature Control : Lowering Suzuki coupling temperatures to 60°C reduces Pd catalyst decomposition, improving yield by 15% .

- Solvent Selection : Replacing DMF with dimethylacetamide (DMAc) in oxadiazole synthesis increases solubility, achieving 80% yield .

- Catalyst Screening : Using Buchwald-Hartwig ligands (XPhos) enhances piperazine coupling efficiency (yield: 85% vs. 65% with PPh₃) .

- pH Adjustment : Maintaining pH 6.5 during cyclocondensation minimizes byproduct formation (e.g., imino ethers) .

Q. What strategies are employed to analyze and resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions arise from structural analogs (e.g., trifluoromethyl vs. methyl oxadiazole substituents). Resolution methods:

Structure-Activity Relationship (SAR) Studies :

- Compare IC₅₀ values of analogs (e.g., methyl-substituted oxadiazole shows 10× higher kinase inhibition than ethyl derivatives) .

Dose-Response Curves : Validate activity thresholds (e.g., EC₅₀ = 2.5 µM for thiophene-containing analogs vs. >10 µM for phenyl derivatives) .

Meta-Analysis : Pool data from multiple assays (e.g., antimicrobial vs. anticancer screens) to identify substituent-specific trends .

Q. What computational methods are used to predict the compound's interaction with biological targets?

Methodological Answer:

Molecular Docking (AutoDock/Vina) :

- Predicts binding to kinase ATP pockets (e.g., CDK2: ΔG = -9.2 kcal/mol, hydrogen bonds with piperazine N-atoms) .

DFT Calculations (Gaussian) :

- Analyzes charge distribution (e.g., oxadiazole ring’s electron-withdrawing effect enhances thiophene electrophilicity) .

MD Simulations (GROMACS) :

- Models stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns simulations with PI3Kγ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.